molecular formula C11H13Cl2NO B1625274 4-(2,3-Dichlorophenoxy)piperidine CAS No. 367501-12-0

4-(2,3-Dichlorophenoxy)piperidine

Cat. No.: B1625274
CAS No.: 367501-12-0
M. Wt: 246.13 g/mol
InChI Key: RJOMAXLHYYSPTL-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenoxy)piperidine is a chemical compound with the molecular formula C11H13Cl2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its applications in various fields of scientific research, particularly in chemistry and biology.

Preparation Methods

The synthesis of 4-(2,3-Dichlorophenoxy)piperidine typically involves the reaction of 2,3-dichlorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2,3-dichlorophenol and piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2,3-Dichlorophenoxy)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,3-Dichlorophenoxy)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

4-(2,3-Dichlorophenoxy)piperidine can be compared with other similar compounds, such as:

    Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

    2,3-Dichlorophenol: A precursor in the synthesis of this compound, containing two chlorine atoms on a benzene ring.

    Other Piperidine Derivatives: Compounds like 4-(4-chlorophenoxy)piperidine and 4-(3-chlorophenoxy)piperidine, which have similar structures but different substitution patterns on the phenoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

4-(2,3-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-3-10(11(9)13)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOMAXLHYYSPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462705
Record name 4-(2,3-dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367501-12-0
Record name 4-(2,3-dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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